2-Chloro-4-(2-naphthyl)-1-butene

Description

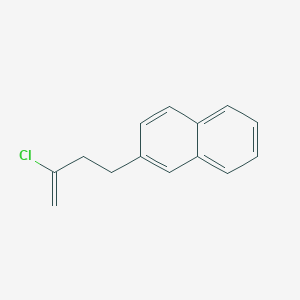

2-Chloro-4-(2-naphthyl)-1-butene is a chlorinated alkene derivative featuring a chloro substituent at the 2-position and a 2-naphthyl group at the 4-position of a 1-butene backbone. Its molecular formula is C₁₄H₁₃Cl, with a calculated molecular weight of 216.45 g/mol.

Properties

IUPAC Name |

2-(3-chlorobut-3-enyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-10H,1,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGDJPXMJDIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC2=CC=CC=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289080 | |

| Record name | 2-(3-Chloro-3-buten-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-46-0 | |

| Record name | 2-(3-Chloro-3-buten-1-yl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-3-buten-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-naphthyl)-1-butene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene under the influence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate in an aqueous or alcoholic medium, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-naphthyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

Oxidation: Formation of naphthyl ketones or aldehydes.

Reduction: Formation of 2-chloro-4-(2-naphthyl)butane.

Substitution: Formation of various substituted naphthyl derivatives.

Scientific Research Applications

2-Chloro-4-(2-naphthyl)-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-naphthyl)-1-butene involves its interaction with molecular targets such as enzymes and receptors. The chloro group and the naphthyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

1,2-Butylene Oxide (C₄H₈O)

- Molecular Weight : 72.12 g/mol .

- Functional Groups : Epoxide (oxirane ring).

- Reactivity : The epoxide group undergoes ring-opening reactions (e.g., nucleophilic attack), making it useful in polymer cross-linking or as a precursor in organic synthesis .

- Key Differences : Unlike 2-Chloro-4-(2-naphthyl)-1-butene, 1,2-butylene oxide lacks aromaticity and chlorine, resulting in lower molecular weight, higher polarity, and distinct reactivity.

(2-Naphthyl)methanol (C₁₁H₁₀O)

- Molecular Weight : 158.20 g/mol .

- Functional Groups : Naphthyl group, hydroxyl (-OH).

- Role in Metabolism: Evidence suggests microbial systems convert aromatic precursors like (2-naphthyl)methanol into bioactive metabolites, highlighting the naphthyl group’s metabolic stability .

- Key Differences: The absence of chlorine and the presence of a hydroxyl group make (2-naphthyl)methanol more hydrophilic than this compound.

Acetochlor (C₁₄H₂₀ClNO₂)

- Structure : Chlorinated amide herbicide .

- Environmental Behavior: Known to contaminate groundwater due to high mobility in permeable soils .

- Key Differences : While both acetochlor and this compound contain chlorine, acetochlor’s amide functionality and agricultural use contrast with the latter’s alkene backbone and aromatic substituent.

Physical and Chemical Properties

Table 1 summarizes key properties of this compound and comparable compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrophobicity (Predicted) |

|---|---|---|---|---|

| This compound | C₁₄H₁₃Cl | 216.45 | Chloroalkene, Naphthyl | High (due to naphthyl) |

| 1,2-Butylene Oxide | C₄H₈O | 72.12 | Epoxide | Low |

| (2-Naphthyl)methanol | C₁₁H₁₀O | 158.20 | Naphthyl, -OH | Moderate |

| Acetochlor | C₁₄H₂₀ClNO₂ | 269.77 | Chloroamide | Moderate |

Key Observations :

- Chlorine’s electronegativity may enhance reactivity in substitution reactions compared to acetochlor’s amide group.

Environmental and Metabolic Considerations

- Environmental Persistence : Chlorinated compounds like acetochlor are prone to groundwater contamination , suggesting this compound may require similar handling precautions.

- Biodegradation: Microbial metabolism of naphthyl derivatives (e.g., (2-naphthyl)methanol) implies possible biodegradation pathways for this compound, though chlorine’s presence could hinder this process .

Biological Activity

2-Chloro-4-(2-naphthyl)-1-butene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its effects on biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.

- Receptor Interaction : Similar compounds have been shown to interact with receptors such as the translocator protein (TSPO) and glycogen synthase kinase-3β (GSK-3β) .

- Cellular Effects : The compound may influence cellular processes by modulating signaling pathways involved in cell survival and apoptosis. For example, related compounds have demonstrated involvement in the TSPO-mediated mitophagy signaling pathway, which is crucial for mitochondrial health .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Case Study 1: Antidepressant Effects

A notable study assessed the antidepressant-like effects of structurally related compounds in animal models. These compounds were evaluated in learned helplessness (LH) and social defeat stress (SDS) mouse models, demonstrating significant behavioral improvements that suggest potential therapeutic applications for mood disorders .

Case Study 2: Toxicity Assessment

In vitro assays have been conducted to evaluate the toxicity profiles of this compound. These studies employed dose-response curves to establish half-maximal inhibitory concentrations (IC50), providing insights into the compound's safety and efficacy .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.